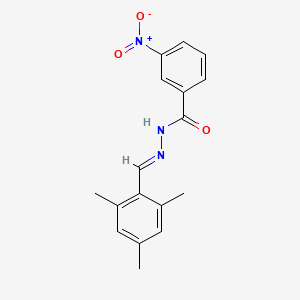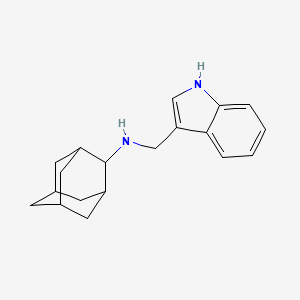![molecular formula C16H23N5O3 B5524735 3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B5524735.png)
3-[(4-hydroxy-2-methylpyrimidin-5-yl)carbonyl]-7-methyl-3,7,11-triazaspiro[5.6]dodecan-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds with similar structural features often involves multicomponent reactions, allowing for the incorporation of various functional groups. A relevant method for synthesizing analogous compounds includes the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and diamines in alkaline ethanol, as demonstrated in the synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine derivatives (Ranjbar‐Karimi et al., 2010). This approach highlights the potential pathway for constructing the pyrimidinyl core of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds reveals a complexity that is characteristic of spiro and triazaspiro frameworks. X-ray diffraction techniques are crucial for elucidating such structures, revealing non-planar configurations and providing insights into the spatial arrangement of atoms (Yuan et al., 2017). These studies lay the groundwork for understanding the 3D structure of our compound of interest.
Chemical Reactions and Properties
Compounds within this family participate in a variety of chemical reactions, including cycloadditions, rearrangements, and multicomponent syntheses. Their reactivity is often dictated by the presence of functional groups that can engage in nucleophilic or electrophilic attack. For instance, the formation of 1,4,9-triazaspiro[5.5]undecane and 3,7,11-triazaspiro[5.6]dodecane derivatives through bromination and cyanoethylation highlights the reactivity of the spirocyclic and triazaspiro moieties (Kuroyan et al., 1986).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. Spirocyclic ethers and lactones, for example, exhibit specific physicochemical characteristics determined by their cyclic structures (Chibale et al., 1993). These properties are essential for applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for the application and further functionalization of the compound. The presence of nitrogen atoms in the triazaspiro framework and the hydroxyl group in the pyrimidinyl ring suggests potential sites for chemical modification and interaction with other molecules. Studies on similar compounds reveal insights into their reactivity patterns and potential for forming derivatives (Ibberson et al., 2023).
Aplicaciones Científicas De Investigación
Anticancer Agents
- Triazolopyrimidines, which are structurally related to the query compound, have been investigated as anticancer agents. They exhibit a unique mechanism of tubulin inhibition and are effective against multiple drug-resistant tumors (Zhang et al., 2007).
Synthesis of Complex Molecules
- Synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles has been accomplished through a three-component condensation method (Ranjbar‐Karimi et al., 2010).
- New pyrimidine-2,4,6-triones analogs and their O-β-D-glucosides have been synthesized, demonstrating potential biological activities such as P-glycoprotein and antioxidant effects (Hatzade et al., 2020).
Corrosion Inhibition
- Ionic liquids containing pyrimidine derivatives have been used as corrosion inhibitors for steel in acidic solutions, showing high inhibition efficiency (Farag et al., 2019).
HIV Research
- Compounds with a structure similar to the query molecule have been explored as HIV entry inhibitors by targeting the CCR5 receptor. Their unique mechanism of action offers potential advantages in overcoming HIV resistance (Watson et al., 2005).
Diverse Chemical Synthesis
- The synthesis of triazaspiro compounds, related to the query molecule, has been achieved through multi-component reactions. These compounds are important for the development of diverse chemical structures (Ardakani et al., 2015).
Propiedades
IUPAC Name |
7-methyl-3-(2-methyl-6-oxo-1H-pyrimidine-5-carbonyl)-3,7,11-triazaspiro[5.6]dodecan-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-11-18-10-12(13(22)19-11)14(23)21-8-4-16(5-9-21)15(24)17-6-3-7-20(16)2/h10H,3-9H2,1-2H3,(H,17,24)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGJBQLYBJFPSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C(=O)N2CCC3(CC2)C(=O)NCCCN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(4-ethoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5524657.png)
![2,4-dichloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5524660.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)

![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)
![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)
![(1R*,5R*)-6-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5524733.png)
![{4-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5524742.png)

![1,3,7-trimethyl-8-[(2-pyridinylmethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5524758.png)